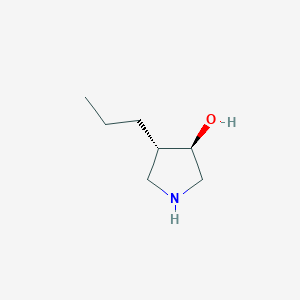
3,5-Di((E)-benzylidene)azepan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Di((E)-benzylidene)azepan-4-one is a heterocyclic compound characterized by the presence of an azepane ring substituted with two benzylidene groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di((E)-benzylidene)azepan-4-one typically involves the condensation of azepan-4-one with benzaldehyde under basic conditions. The reaction proceeds via the formation of an enolate intermediate, which subsequently undergoes aldol condensation to yield the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Di((E)-benzylidene)azepan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene groups to benzyl groups.
Substitution: The benzylidene groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzylidene ketones or carboxylic acids.
Reduction: Formation of 3,5-dibenzylazepan-4-one.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Di((E)-benzylidene)azepan-4-one is not well-defined, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibenzylazepan-4-one: Lacks the double bonds present in 3,5-Di((E)-benzylidene)azepan-4-one.
3,5-Di((E)-benzylidene)piperidin-4-one: Contains a piperidine ring instead of an azepane ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an azepane ring, which imparts distinct chemical and physical properties compared to similar compounds.
Properties
Molecular Formula |
C20H19NO |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(3E,5E)-3,5-dibenzylideneazepan-4-one |
InChI |
InChI=1S/C20H19NO/c22-20-18(13-16-7-3-1-4-8-16)11-12-21-15-19(20)14-17-9-5-2-6-10-17/h1-10,13-14,21H,11-12,15H2/b18-13+,19-14+ |
InChI Key |
KYVMJWQXTAYHJZ-JIBZRZDWSA-N |
Isomeric SMILES |
C\1CNC/C(=C\C2=CC=CC=C2)/C(=O)/C1=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CNCC(=CC2=CC=CC=C2)C(=O)C1=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


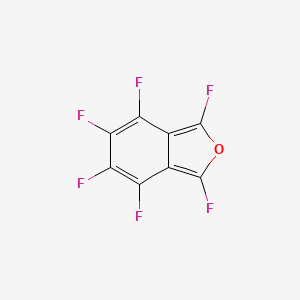

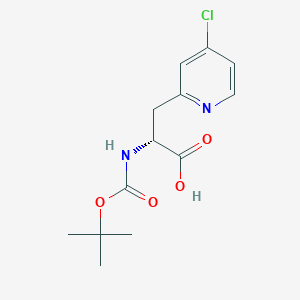

![(R)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B12986535.png)
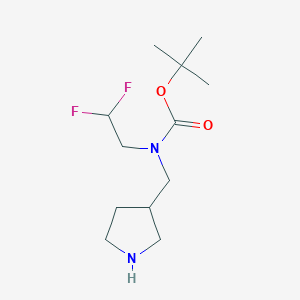
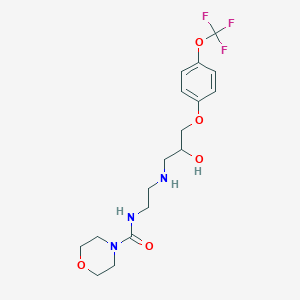
![(S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B12986542.png)


![Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12986558.png)
![8-Aminohexahydro-3H-oxazolo[3,4-a]pyridin-3-one](/img/structure/B12986559.png)
